2-Fluoro-4-methyl-5-(trifluoromethoxy)aniline
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Overview
Description
2-Fluoro-4-methyl-5-(trifluoromethoxy)aniline is an organic compound with the molecular formula C8H7F4NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine, methyl, and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methyl-5-(trifluoromethoxy)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-fluoro-4-methylphenol, followed by reduction to obtain the corresponding aniline derivative. The trifluoromethoxy group can be introduced using a suitable trifluoromethylating agent under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as halogenation, nitration, reduction, and trifluoromethylation, carried out under controlled conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methyl-5-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aniline derivatives.
Scientific Research Applications
2-Fluoro-4-methyl-5-(trifluoromethoxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methyl-5-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The trifluoromethoxy group can also influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethoxy)aniline: Similar in structure but lacks the methyl group.
2-Fluoro-5-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
2-(Trifluoromethyl)aniline: Lacks the fluorine and methyl groups on the benzene ring.
Uniqueness
2-Fluoro-4-methyl-5-(trifluoromethoxy)aniline is unique due to the combination of fluorine, methyl, and trifluoromethoxy groups on the benzene ring. This specific arrangement of substituents imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H7F4NO |
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Molecular Weight |
209.14 g/mol |
IUPAC Name |
2-fluoro-4-methyl-5-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H7F4NO/c1-4-2-5(9)6(13)3-7(4)14-8(10,11)12/h2-3H,13H2,1H3 |
InChI Key |
IPIUMULPNQNIDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC(F)(F)F)N)F |
Origin of Product |
United States |
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